4-Chloro-6-(3-ethoxy-4-methoxypyrrolidin-1-yl)pyrimidine
Overview
Description
4-Chloro-6-(3-ethoxy-4-methoxypyrrolidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C11H16ClN3O2 and its molecular weight is 257.72 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activity of Pyrimidine Derivatives
Pyrimidine derivatives, particularly those substituted at various positions, have shown marked inhibitory activity against retroviruses, including human immunodeficiency virus (HIV) and Moloney murine sarcoma virus, in cell culture. The antiviral efficacy of these compounds, such as 5-substituted 2,4-diaminopyrimidine derivatives, is comparable to reference drugs like adefovir and tenofovir, indicating their potential as antiretroviral agents. The synthesis and pharmacological screening of these compounds underline the importance of pyrimidine derivatives in developing new antiviral drugs (Hocková et al., 2003).
Antibacterial Applications
Research on the synthesis of pyrrolo[2,3-b]pyridines and pyrido[2′,3′:5,4]pyrrolo[2,3-d]pyrimidines from 2-Chloro-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile has indicated potential antibacterial properties. These studies highlight the versatility of pyrimidine-based compounds in generating diverse structures with possible antimicrobial applications, showcasing the role of pyrimidine derivatives in addressing bacterial resistance (Abdel-Mohsen & Geies, 2008).
Antimycobacterial Activity
Novel 2,4,5,6-substituted dihydropyrimidines have demonstrated potent antimycobacterial activity, providing a basis for developing new therapeutic agents against Mycobacterium tuberculosis. The synthesis of these compounds through combinatorial approaches emphasizes the critical role of pyrimidine cores in drug discovery for tuberculosis treatment (Elumalai et al., 2013).
Nonlinear Optical Properties
Pyrimidine derivatives have also been explored for their nonlinear optical (NLO) properties, contributing to the fields of materials science and photophysics. The study of thienopyrimidine derivatives for NLO applications demonstrates the multifaceted applications of pyrimidine-based compounds beyond pharmacological activities, indicating their potential in optoelectronic devices (Hussain et al., 2020).
Properties
IUPAC Name |
4-chloro-6-(3-ethoxy-4-methoxypyrrolidin-1-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O2/c1-3-17-9-6-15(5-8(9)16-2)11-4-10(12)13-7-14-11/h4,7-9H,3,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIYFHMRAIJTLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OC)C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.